molecular formula C4H11ClN2S B1342358 3-(Methylthio)propanimidamide hydrochloride CAS No. 88570-29-0

3-(Methylthio)propanimidamide hydrochloride

Cat. No.: B1342358
CAS No.: 88570-29-0
M. Wt: 154.66 g/mol
InChI Key: CUEZLAJPRBTTHY-UHFFFAOYSA-N
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Description

3-(Methylthio)propanimidamide hydrochloride is an organic compound with the molecular formula C4H11ClN2S. It is a hydrochloride salt form of 3-(methylthio)propanimidamide, which is characterized by the presence of a methylthio group attached to a propanimidamide backbone. This compound is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)propanimidamide hydrochloride typically involves the reaction of 3-(methylthio)propionitrile with ammonia or an amine under acidic conditions to form the corresponding amidine. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt. The general reaction scheme is as follows:

3-(Methylthio)propionitrile+NH33-(Methylthio)propanimidamideHCl\text{3-(Methylthio)propionitrile} + \text{NH}_3 \rightarrow \text{3-(Methylthio)propanimidamide} \cdot \text{HCl} 3-(Methylthio)propionitrile+NH3​→3-(Methylthio)propanimidamide⋅HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are critical to achieving optimal results.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)propanimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amidine group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylthio)propanimidamide hydrochloride is utilized in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(Methylthio)propanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)propanamide hydrochloride
  • 2-Methylalaninamide hydrochloride
  • 3-(3-Fluorophenyl)-2-propenamide

Uniqueness

3-(Methylthio)propanimidamide hydrochloride is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications where such properties are desired.

Properties

IUPAC Name

3-methylsulfanylpropanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S.ClH/c1-7-3-2-4(5)6;/h2-3H2,1H3,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEZLAJPRBTTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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